4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-3-4-16-30-20-9-11-21(12-10-20)32(27,28)24-15-17-31-23-14-13-22(25-26-23)18-5-7-19(29-2)8-6-18/h5-14,24H,3-4,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXWXKBUSPLBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
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A sulfonamide core (benzene-1-sulfonamide), which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and electrostatic interaction capabilities .
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A butoxy substituent at the 4-position of the benzene ring, which may influence lipophilicity and steric effects.
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A pyridazin-3-yloxyethyl side chain with a 4-methoxyphenyl group at the 6-position, introducing potential sites for nucleophilic/electrophilic interactions or metabolic transformations .
Key Reactivity Considerations:
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Sulfonamide group : Susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives.
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Pyridazine ring : Electron-deficient heterocycle prone to nucleophilic aromatic substitution (e.g., at the 5-position) or reduction .
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Methoxy group : May undergo demethylation via oxidative pathways (e.g., cytochrome P450 enzymes) .
Hydrolysis of the Sulfonamide Bond
Conditions : Acidic (e.g., HCl, H₂O, reflux) or basic (e.g., NaOH, H₂O/EtOH) .
Products :
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4-butoxybenzenesulfonic acid
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2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethylamine
Mechanism :
Acid-catalyzed protonation of the sulfonamide nitrogen followed by nucleophilic attack by water. Base-mediated deprotonation of the amine accelerates cleavage .
Nucleophilic Aromatic Substitution (SₙAr) on the Pyridazine Ring
Conditions :
Example Reaction :
Substrate : 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Reagent : Sodium methoxide (NaOMe)
Product : Methoxy-substituted pyridazine derivative at the 5-position.
Mechanism :
Deprotonation of the nucleophile → attack at the electron-deficient pyridazine carbon → rearomatization via elimination of a leaving group (if present).
Oxidative Demethylation of the Methoxy Group
Conditions :
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4-hydroxy-N-(2-{[6-(4-hydroxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
Biological Relevance :
This transformation is common in metabolic studies, particularly in hepatic microsomal assays .
Comparative Analysis of Analogous Systems
Experimental Design Recommendations
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Sulfonamide Stability Studies :
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Perform pH-dependent hydrolysis assays (pH 1–13) with HPLC monitoring.
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Compare kinetics in aqueous vs. organic solvents (e.g., DMSO, MeCN).
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Pyridazine Functionalization :
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Screen electrophiles (e.g., Cl₂, Br₂) for halogenation at the 5-position.
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Explore Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction.
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Metabolic Profiling :
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Use human liver microsomes to identify Phase I/II metabolites.
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Gaps in Literature
No peer-reviewed studies specifically addressing
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted by Nemr et al. demonstrated that derivatives of benzenesulfonamide, including compounds similar to 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide, exhibited significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The reported IC50 values ranged from 10.93 to 25.06 nM, indicating potent enzyme inhibition that correlates with anticancer efficacy .
Moreover, the compound was shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC staining, suggesting its capability to trigger programmed cell death in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar benzenesulfonamide derivatives have been reported to exhibit antibacterial and anti-biofilm activities against various bacterial strains. This activity is attributed to the inhibition of carbonic anhydrases present in bacteria, which are crucial for their growth and survival .
Antidiabetic Potential
In addition to anticancer and antimicrobial applications, sulfonamide derivatives have shown promise as antidiabetic agents. A study on related benzenesulfonamides indicated their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, suggesting that modifications to the sulfonamide structure can enhance hypoglycemic activity .
Case Studies
- Anticancer Study : In a controlled study involving MDA-MB-231 cell lines, compounds derived from the same class as this compound were tested for their ability to inhibit CA IX activity and induce apoptosis. The results confirmed significant anticancer potential through targeted enzyme inhibition .
- Antimicrobial Evaluation : Another research project focused on evaluating the antibacterial effects of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives could effectively disrupt bacterial growth by targeting essential metabolic pathways linked to carbonic anhydrase activity .
- Antidiabetic Activity : A study investigating the hypoglycemic effects of novel benzenesulfonamides found that some derivatives could significantly reduce blood sugar levels in diabetic models, comparable to established antidiabetic medications like glibenclamide .
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural and functional comparisons with closely related sulfonamide derivatives:
Functional and Pharmacological Insights
Target Compound vs. The 4-methoxyphenyl group on pyridazine increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. In contrast, G620-0599’s morpholin-4-yl substituent introduces polarity, favoring solubility and possibly improving pharmacokinetics .
Target Compound vs. N-(4-Methoxyphenyl)benzenesulfonamide :
- The absence of a pyridazine ring and butoxy group in the simpler sulfonamide limits its utility in complex biological interactions. However, its structural simplicity makes it a valuable scaffold for derivatization, as seen in antimicrobial studies .
Target Compound vs. Thiazolidinone Derivatives: Thiazolidinone-containing sulfonamides (e.g., ) often exhibit distinct mechanisms, such as PPAR-γ modulation in diabetes. The target compound’s pyridazine core may instead target kinases or adenosine receptors, reflecting divergent therapeutic applications.
Biological Activity
4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide, identified by its compound ID G870-0239, is a sulfonamide derivative with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 421.5 g/mol |
| Molecular Formula | C24H27N3O4 |
| LogP | 4.7766 |
| Polar Surface Area | 68.244 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The compound features a complex structure that contributes to its biological interactions. The presence of the pyridazine ring and methoxyphenyl group is particularly noteworthy for its potential activity against various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds in the benzamide class have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and poly (ADP-ribose) polymerase (PARP). For instance, benzamide derivatives have been linked to downregulating DHFR through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced cellular NADPH levels and destabilization of DHFR .
- Antitumor Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antitumor properties by inhibiting angiogenesis and tumor cell proliferation . The structural features of this compound may enhance its effectiveness against specific cancer types.
- Targeting Kinases : Compounds with similar structures have been explored as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations . This suggests that the compound may also interact with kinase pathways relevant to oncogenesis.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that related benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest . The specific role of the butoxy and pyridazine moieties in enhancing these effects remains an area for further research.
- Angiogenesis Inhibition : Research indicates that certain sulfonamides can inhibit angiogenesis, a critical process in tumor growth and metastasis . The ability of this compound to interfere with this pathway could be pivotal in developing new cancer therapies.
Q & A
Q. What synthetic routes are recommended for preparing 4-butoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Sulfonamide Coupling : Reacting 4-butoxybenzenesulfonyl chloride with a pyridazine-containing amine intermediate under inert conditions (e.g., dry THF, 0–5°C) . (ii) Pyridazine Functionalization : Introducing the 4-methoxyphenyl group at the 6-position of pyridazin-3-yl via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system . (iii) Ethyleneoxy Linker Installation : Alkylation of the pyridazine intermediate with 2-chloroethanol, followed by nucleophilic substitution to attach the sulfonamide moiety .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related sulfonamide derivatives (e.g., bond lengths, angles, and torsion angles confirm stereochemistry) . Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify substituent integration (e.g., butoxy CH₂ vs. ethyleneoxy CH₂ protons) and aromatic ring coupling patterns .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : (i) Substituent Variation : Systematically modify the butoxy chain length (e.g., ethoxy vs. pentoxy) and pyridazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to evaluate effects on potency . (ii) In Vitro Assays : Test derivatives against target proteins (e.g., tubulin polymerization inhibition) using fluorescence-based assays . (iii) Molecular Docking : Use software like AutoDock Vina to predict binding modes with tubulin or vascular endothelial growth factor receptors (VEGFRs) . (iv) Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What in vivo experimental models are suitable for evaluating antitumor efficacy?
- Methodological Answer : (i) Xenograft Models : Implant human cancer cells (e.g., HT-29 colon carcinoma) into immunodeficient mice. Administer the compound intravenously (5–20 mg/kg, 3×/week) and monitor tumor volume via caliper measurements . (ii) Antivascular Activity : Use Matrigel plug assays to quantify angiogenesis inhibition by measuring hemoglobin content . (iii) Toxicity Profiling : Assess liver/kidney function (ALT, BUN) and hematological parameters (RBC, WBC) .
Q. How can contradictory data in biological activity be resolved?
- Methodological Answer : (i) Assay Reproducibility : Replicate studies across labs using standardized protocols (e.g., ATP-based cell viability vs. trypan blue exclusion) . (ii) Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse vs. human CYP450 isoforms) to identify species-specific discrepancies . (iii) Formulation Adjustments : Compare solubility in DMSO/PEG400 vs. cyclodextrin complexes, as aggregation can falsely reduce apparent activity .
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer : (i) Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS/MS . (ii) Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) with loamy soil to determine Kd values . (iii) Ecotoxicity : Expose Daphnia magna to 0.1–10 mg/L for 48 hours to measure LC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
